2-{4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine
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Overview
Description
2-{4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine is a complex organic compound that features a pyrimidine core linked to a piperazine ring, which is further connected to a pyrazole moiety substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The pyrazole intermediate can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone. The piperazine intermediate is often prepared via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
The final step involves the coupling of the pyrazole and piperazine intermediates with a pyrimidine derivative under suitable conditions, such as the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide). The reaction mixture is typically heated to facilitate the coupling reaction, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the development of robust purification methods, such as crystallization or distillation, would be essential to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the pyrazole moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-{4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the presence of the pyrazole and piperazine moieties may contribute to its binding affinity and specificity for certain molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H20N6O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H20N6O2/c1-27-15-5-3-14(4-6-15)16-13-17(23-22-16)18(26)24-9-11-25(12-10-24)19-20-7-2-8-21-19/h2-8,13H,9-12H2,1H3,(H,22,23) |
InChI Key |
ZQZCIFFISSCFPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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